N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal

Description

BenchChem offers high-quality N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H44N4O9 |

|---|---|

Molecular Weight |

568.7 g/mol |

IUPAC Name |

tert-butyl 3-[3-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]amino]-3-oxopropoxy]propanoate |

InChI |

InChI=1S/C27H44N4O9/c1-26(2,3)39-23(35)13-18-38-17-12-20(32)28-14-8-7-9-19(30-25(37)40-27(4,5)6)24(36)29-15-16-31-21(33)10-11-22(31)34/h10-11,19H,7-9,12-18H2,1-6H3,(H,28,32)(H,29,36)(H,30,37) |

InChI Key |

VZIKATFARUWLCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCC(=O)NCCCCC(C(=O)NCCN1C(=O)C=CC1=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal

Executive Summary: In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule that connects the targeting antibody to the cytotoxic payload is of paramount importance.[1][2] N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is a sophisticated heterobifunctional linker designed for this purpose. It offers a unique combination of functionalities: a thiol-reactive maleimide for payload attachment, a short PEG spacer to enhance solubility, and orthogonally protected amine and carboxyl groups on a lysine backbone for subsequent conjugation steps.[3][4] This guide provides a detailed examination of its chemical properties, reaction mechanisms, and a practical workflow for its application, aimed at researchers, chemists, and drug development professionals.

Molecular Dissection and Physicochemical Properties

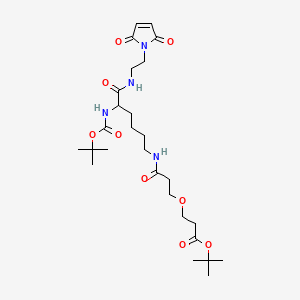

N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is a molecule engineered for controlled, multi-step bioconjugation. Its structure is built around an L-Lysine core, providing a chiral scaffold with three distinct points for functionalization.[3]

Chemical Structure and Key Functional Groups

The molecule's design incorporates several key chemical moieties, each with a specific role in the bioconjugation process:

-

Maleimide Group: Attached to the C-terminus of the lysine core, this group is a highly specific reactor for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins or thiol-modified payloads.[5][6]

-

N-Boc (tert-Butyloxycarbonyl) Group: This acid-labile protecting group caps the α-amine of the lysine. Its removal under acidic conditions, such as with trifluoroacetic acid (TFA), reveals a primary amine for further reactions.[7]

-

PEG1 (Single Ethylene Glycol Unit): This short, hydrophilic spacer is attached to the ε-amine. It serves to increase the water solubility of the linker and the final conjugate, which is critical when dealing with hydrophobic payloads, thereby reducing the risk of aggregation.[][9][10]

-

t-Butyl Ester Group: This protecting group terminates the PEG spacer. It is also cleaved under acidic conditions, often concurrently with the Boc group, to expose a carboxylic acid.[11][12]

Caption: Chemical structure of the heterobifunctional linker.

Physicochemical Data

A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including calculating molar equivalents and selecting appropriate solvents.

| Property | Value | Source |

| Molecular Formula | C27H44N4O9 | [4] |

| Molecular Weight | 568.7 g/mol | [4] |

| CAS Number | 2665661-79-8 | [4] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Purity | ≥95% | [4] |

| Solubility | Soluble in DMSO, DMF, DCM | [4] |

| Storage Conditions | -20°C, desiccated | [4] |

The Chemistry of Conjugation: A Mechanistic Perspective

The utility of this linker lies in the distinct and controllable reactivity of its functional groups. Understanding the underlying mechanisms is essential for optimizing reaction conditions and ensuring the integrity of the final bioconjugate.

The Maleimide Moiety: A Thiol-Specific Handle

The conjugation of maleimides to thiols is a cornerstone of bioconjugation, prized for its speed and specificity under mild conditions.[5] This reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond, forming a stable thioether linkage.[5]

-

Mechanism of Thioether Bond Formation: The reaction is highly efficient and is considered a type of "click chemistry".[6]

-

Critical Parameters - The Role of pH: The reaction rate is highly pH-dependent. The optimal pH range is 6.5-7.5, where the thiol exists in its more nucleophilic thiolate anion form without significant competing reactions from amines.[6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6] However, at pH values above 7.5, competitive reactions with primary amines can occur.[6] Below pH 6.5, the rate decreases as the thiol is predominantly in its protonated, less reactive state.

-

Stability and Side Reactions: While the resulting thioether bond is generally stable, the maleimide ring itself can undergo hydrolysis, particularly at higher pH.[6] This opens the ring to form a maleamic acid, which is unreactive towards thiols. Therefore, aqueous storage of maleimide-containing linkers is not recommended.[6] Another potential side reaction, especially with N-terminal cysteine peptides, is a rearrangement to form a thiazine structure, which can be minimized by performing the conjugation at a slightly acidic pH (around 5.0-6.0).[5][13][14]

Caption: pH dependence of the thiol-maleimide reaction.

The Orthogonal Protecting Groups: Boc and t-Butyl Ester

The Boc and t-butyl ester groups are designed to be stable under the conditions required for the maleimide-thiol conjugation (neutral pH) but can be removed simultaneously under acidic conditions. This is the principle of "orthogonal protection," which allows for sequential, controlled reactions.[]

-

Mechanism of Acid-Catalyzed Deprotection: Both protecting groups are removed by treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA), often in a solvent like Dichloromethane (DCM).[16] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[16] The resulting carbamic acid (from the Boc group) spontaneously decarboxylates to release the free amine and carbon dioxide.[16] The t-butyl ester is hydrolyzed to the carboxylic acid.[12]

Caption: Workflow for Boc and t-butyl ester deprotection.

Practical Application: A Stepwise Workflow for ADC Synthesis

This linker is ideally suited for a two-stage conjugation strategy, which is common in the synthesis of ADCs.[][17] This approach ensures a more homogenous final product.

Workflow Overview

The general workflow involves first attaching a thiol-containing payload to the linker, purifying the intermediate, deprotecting the linker, and finally conjugating it to the antibody.

Caption: General workflow for ADC synthesis using the linker.

Detailed Experimental Protocols

Step 1: Conjugation of Linker to Thiol-Containing Payload

-

Dissolve the Payload: Dissolve the thiol-containing payload (e.g., a cytotoxic drug) in an appropriate organic solvent like DMSO or DMF.

-

Dissolve the Linker: In a separate vial, dissolve N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal in the same solvent to a known concentration (e.g., 10 mM).

-

Reaction Setup: Add 1.1 to 1.5 molar equivalents of the linker solution to the payload solution. Add a conjugation buffer (e.g., phosphate buffer with EDTA) to achieve a final pH of 6.8-7.2 and an organic co-solvent concentration of 10-20%.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate mass.

-

Purification: Once the reaction is complete, purify the linker-payload conjugate using reverse-phase HPLC. Lyophilize the collected fractions to obtain a pure, solid product.

Causality: Using a slight excess of the linker ensures complete consumption of the valuable payload. The pH is maintained in the optimal 6.5-7.5 range for specific and rapid thiol-maleimide reaction.[6] Purification is critical to remove any unreacted starting materials before the next step.

Step 2: Deprotection of the Linker-Payload Conjugate

-

Dissolution: Dissolve the purified linker-payload conjugate in anhydrous Dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0°C in an ice bath. Add an excess of Trifluoroacetic Acid (TFA), typically to a final concentration of 20-50% (v/v).[18]

-

Reaction: Stir the reaction at room temperature for 1-3 hours. Effervescence (CO2 evolution) may be observed.[16]

-

Removal of Volatiles: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

-

Final Product: The resulting deprotected (activated) linker-payload is often obtained as a TFA salt and can be used directly in the next step or further purified if necessary.

Causality: Anhydrous conditions prevent unwanted side reactions. TFA is a strong acid that efficiently cleaves both the Boc and t-butyl ester groups.[12][16] Performing the reaction at 0°C initially helps to control any potential exothermic effects.

Step 3: Conjugation to the Antibody

-

Antibody Preparation: Prepare the antibody in a suitable buffer, such as PBS, at a pH of 7.5-8.5 for subsequent amine-reactive chemistry.

-

Linker-Payload Activation (if needed): If conjugating to the antibody's lysine residues, the newly exposed carboxylic acid on the linker-payload must be activated. Dissolve the deprotected linker-payload in anhydrous DMF and add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to form an amine-reactive sulfo-NHS ester.

-

Conjugation: Add the activated linker-payload solution to the antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).

-

Incubation: Gently mix and allow the reaction to proceed for 2-4 hours at room temperature or 4°C overnight.

-

Purification: Remove unreacted linker-payload and purify the final ADC using size-exclusion chromatography (SEC) or tangential flow filtration.[17]

-

Characterization: Characterize the final ADC for purity, aggregation, and DAR using techniques like HIC-HPLC, SEC, and mass spectrometry.

Causality: The pH is raised for the final step to ensure the antibody's lysine residues are deprotonated and nucleophilic, allowing them to efficiently react with the activated NHS ester. SEC is the standard method for purifying large biomolecules like antibodies from small molecule reagents.[17]

Conclusion: A Versatile Tool for Advanced Bioconjugate Development

N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal represents a highly versatile and powerful tool in the bioconjugation toolbox. Its carefully designed architecture, featuring a thiol-reactive maleimide and orthogonally protected amine and carboxyl groups, provides researchers with precise control over the construction of complex bioconjugates. The inclusion of a PEG spacer further enhances the physicochemical properties of the final product, addressing common challenges like solubility and aggregation.[10][19] By understanding the specific chemical mechanisms governing each functional group, scientists can optimize reaction protocols to build next-generation targeted therapies like ADCs with improved homogeneity, stability, and therapeutic potential.

References

-

Villain, M. (2021, October 4). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. Bachem. [Link]

-

AxisPharm. N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-NHS ester. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Villain, M., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA Examples. [Link]

-

St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. [Link]

-

ACS Publications. Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide. [Link]

-

ResearchGate. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]

-

Polymer Chemistry. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]

-

ACS GCI Pharmaceutical Roundtable. Acids. [Link]

-

Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Linker Design for Antibody–Drug Conjugates. [Link]

-

Biopharma PEG. ADC Linkers. [Link]

-

NIH. (2015). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. [Link]

-

University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

-

NIH. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). [Link]

-

ADC Review. (2019). What are PEG Linkers?. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal, 2665661-79-8 | BroadPharm [broadpharm.com]

- 5. bachem.com [bachem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. adcreview.com [adcreview.com]

- 10. benchchem.com [benchchem.com]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. Acids - Wordpress [reagents.acsgcipr.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 17. benchchem.com [benchchem.com]

- 18. Boc Deprotection - TFA [commonorganicchemistry.com]

- 19. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal mechanism of action

An In-depth Technical Guide to the Mechanism of Action of N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal

Introduction: A Multifaceted Tool for Advanced Bioconjugation

In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecular entities is paramount. N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is a sophisticated heterobifunctional linker, meticulously designed to serve as a versatile scaffold in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][][3] This guide provides a comprehensive exploration of its mechanism of action, not as a therapeutic agent in itself, but as a critical enabler of covalent bioconjugation through a series of controlled chemical transformations.

At its core, this molecule is a derivative of the amino acid L-lysine, which has been strategically functionalized at its α-amino group, ε-amino group, and C-terminus.[4][5][6] Each modification imparts a distinct chemical reactivity, allowing for a stepwise and controlled conjugation process. We will dissect the individual functionalities of this linker—the thiol-reactive maleimide, the acid-labile Boc and t-butyl ester protecting groups, and the PEG spacer—to elucidate its integrated mechanism of action.

Part 1: The Warhead - Thiol-Reactive Maleimide Conjugation

The primary "action" of this linker is mediated by the maleimide group, a highly efficient functional group for covalent modification of biomolecules.[7]

Core Principle: The Michael Addition Reaction

The maleimide group reacts with sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides, via a Michael addition mechanism.[7][8][9] In this reaction, the thiol acts as a nucleophile, attacking one of the electron-deficient carbons of the maleimide's double bond. This results in the formation of a stable and irreversible thioether bond.[][11]

This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[9][12] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues.[9][12]

Reaction Kinetics and Conditions

The kinetics of the thiol-maleimide reaction are influenced by several factors, including pH, buffer composition, and the pKa of the thiol.[13][14] The reaction is catalyzed by a weak base, which facilitates the formation of the more nucleophilic thiolate anion.[14]

Experimental Protocol: General Maleimide-Thiol Conjugation

-

Preparation of Biomolecule: Ensure the protein or peptide to be conjugated is in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH between 6.5 and 7.5. If necessary, reduce any disulfide bonds to generate free thiols using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.

-

Linker Preparation: Dissolve N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal in a water-miscible organic solvent like DMSO or DMF.

-

Conjugation Reaction: Add the dissolved linker to the biomolecule solution at a molar excess (typically 5-20 fold) to the number of thiol groups.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any excess maleimide.

-

Purification: Remove excess linker and byproducts by size exclusion chromatography (SEC) or dialysis.

Potential Side Reactions

While the thiol-maleimide reaction is robust, it is important to be aware of potential side reactions. The resulting succinimidyl thioether linkage can undergo hydrolysis of the succinimide ring at pH values above 7.5. Additionally, if the conjugation occurs at an N-terminal cysteine, a thiazine rearrangement can occur through a nucleophilic attack of the N-terminal amine on the succinimide carbonyl.[8] Performing the conjugation at a slightly acidic to neutral pH (6.5-7.0) can help mitigate these side reactions.[8]

Visualization of the Thiol-Maleimide Reaction

Sources

- 3. nbinno.com [nbinno.com]

- 4. N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal, 2665661-79-8 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocat.com [biocat.com]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 11. nbinno.com [nbinno.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

Role of PEG1 linker in N-Boc-Lysine-amido-Mal

An In-Depth Technical Guide to the N-Boc-Lysine-amido-Mal-PEG1 System: The Critical Role of the PEG1 Linker in Advanced Bioconjugation

Executive Summary

In the landscape of targeted therapeutics and advanced bioconjugation, the chemical linker is not merely a bridge but a critical determinant of a conjugate's success. It profoundly influences stability, solubility, pharmacokinetics, and the overall therapeutic index.[][2][3] This guide provides a detailed examination of a sophisticated, multi-functional linker system: N-Boc-Lysine-amido-Maleimide functionalized with a single polyethylene glycol unit (PEG1). We will deconstruct this molecule to its core components, elucidating the strategic role of the Boc-protected lysine scaffold, the thiol-reactive maleimide "warhead," and, most critically, the often-underestimated impact of the PEG1 spacer. This document is intended for researchers, chemists, and drug development professionals seeking to understand the causality behind linker design and to implement these powerful tools in their own work, particularly in the development of Antibody-Drug Conjugates (ADCs) and other complex bioconjugates.

Deconstructing the N-Boc-Lysine-amido-Mal-PEG1 Moiety

The efficacy of this linker system stems from the distinct, synergistic functions of its constituent parts. Each component is strategically chosen to control the sequence and specificity of conjugation reactions, ultimately enabling the precise assembly of complex biomolecules.

-

The Maleimide "Warhead": Precision Thiol-Targeting The maleimide group is the reactive terminus responsible for covalently attaching the linker to the target biomolecule. It reacts with thiol (sulfhydryl) groups, most commonly found on cysteine residues within proteins and peptides, via a Michael addition mechanism.[4][5][6] This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines, allowing for site-specific modification.[5][7] However, the resulting thiosuccinimide bond can be susceptible to a reverse Michael reaction, leading to premature payload release.[8][9] Stability can be significantly enhanced by the hydrolysis of the succinimide ring, a process that can be influenced by the linker's local environment.[8][9][10]

-

The Lysine Scaffold: A Bifunctional Core Lysine, an amino acid, serves as the structural backbone of the linker. Its key advantage is the presence of two distinct amine groups: the α-amine at the chiral center and the ε-amine at the terminus of its side chain. This bifunctionality allows for the orthogonal attachment of different chemical entities. In this system, the α-amine is protected, while the ε-amine is functionalized with the PEG1 unit, demonstrating its utility as a versatile scaffold.[11]

-

The Boc Protecting Group: Enabling Sequential Chemistry The tert-butyloxycarbonyl (Boc) group temporarily masks the reactivity of the lysine's α-amine.[12] The Boc group is stable under a wide range of reaction conditions but can be cleanly and efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[12] This strategic protection is paramount for multi-step conjugation schemes. It allows the maleimide group to react first; then, after purification, the Boc group can be removed to expose a new reactive amine for the attachment of a second molecule, such as an imaging agent or a secondary payload.[12]

Caption: Experimental workflow for maleimide-based antibody conjugation.

Step-by-Step Methodology

Materials:

-

Monoclonal Antibody (mAb) in a thiol-free buffer (e.g., PBS, pH 7.4).

-

N-Boc-Lysine-amido-Mal-PEG1-(Payload) dissolved in anhydrous DMSO (10 mM stock).

-

Reducing Agent: tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

-

Quenching Reagent: N-ethylmaleimide (NEM) solution (100 mM).

-

Reaction Buffer: Degassed PBS containing 1 mM EDTA, pH 7.2.

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).

Procedure:

-

Antibody Reduction (Generation of Free Thiols):

-

a. Adjust the concentration of the mAb solution to 2-10 mg/mL using the Reaction Buffer.

-

b. To generate free thiols for conjugation (typically by reducing interchain disulfide bonds in the hinge region), add a 10-fold molar excess of TCEP to the mAb solution.

-

Expertise Note: TCEP is preferred over DTT as it is a more stable and selective reducing agent that does not need to be removed prior to the addition of the maleimide linker. [13][] * c. Incubate the reaction at 37°C for 30-60 minutes. This step should be optimized for the specific antibody being used.

-

-

-

Conjugation Reaction:

-

a. Allow the reduced antibody solution to cool to room temperature.

-

b. Add the maleimide-functionalized linker-payload solution (from DMSO stock) to the reduced antibody solution. A 10-20 fold molar excess of the linker over the antibody is a typical starting point. [13][15][16]The final concentration of DMSO in the reaction mixture should not exceed 10% to avoid antibody denaturation.

-

Expertise Note: The reaction buffer must be degassed and contain a chelating agent like EDTA. This prevents the re-oxidation of the newly formed free thiols back into disulfide bonds, which would render them unreactive towards the maleimide.

-

-

c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

a. To cap any unreacted thiols on the antibody, add a 2-fold molar excess of NEM (relative to the initial amount of TCEP used).

-

b. Incubate for 15 minutes at room temperature.

-

Trustworthiness Note: This quenching step is critical for generating a homogeneous and stable final product. Uncapped thiols could lead to dimerization or other unwanted side reactions during storage.

-

-

-

Purification of the ADC:

-

a. Remove the unreacted linker-payload and other small molecules by passing the reaction mixture through a pre-equilibrated SEC column. [] * b. Collect the fractions containing the purified ADC, typically monitored by absorbance at 280 nm.

-

-

Characterization and Storage:

-

a. Determine the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or reverse-phase LC-MS.

-

b. Confirm the identity and purity of the conjugate using LC-MS and SDS-PAGE.

-

c. For long-term storage, add stabilizers such as BSA (5-10 mg/mL) and sodium azide (0.01-0.03%) and store at 4°C, or with 50% glycerol at -20°C. [13][15]

-

Conclusion

The N-Boc-Lysine-amido-Mal-PEG1 system represents a highly strategic approach to bioconjugate design. The role of the PEG1 linker, while subtle, is far from trivial. It serves as a critical modulator of hydrophilicity, provides essential spatial separation, and positively influences both pharmacokinetic profile and linker stability. It offers a minimalist yet effective solution to common challenges in ADC development, such as aggregation and rapid clearance, without introducing the potential steric hindrance associated with longer PEG chains. A thorough understanding of how each component—the maleimide, the lysine scaffold, the Boc protector, and the PEG1 spacer—functions is essential for designing next-generation therapeutics with an optimal balance of potency, stability, and safety.

References

-

Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]

-

ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

-

Pasqual, N. D., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431–447. Retrieved from [Link]

-

Zhang, D., et al. (2025, February 19). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry, 36(2), 179-189. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering ADC Linker Chemistry: A Guide to Peptide Linkers. Retrieved from [Link]

-

Cold Spring Harbor Protocols. (2019, March 1). Labeling Antibodies Using a Maleimido Dye. Retrieved from [Link]

-

SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Retrieved from [Link]

-

Burke, P. J., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics. Retrieved from [Link]

-

AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker? Retrieved from [Link]

-

Research Communities. (2019, February 5). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Retrieved from [Link]

-

St. Amant, A. H., et al. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. Retrieved from [Link]

-

Saha-Shah, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Pharmacology & Translational Science. Retrieved from [Link]

-

MolecularCloud. (2022, April 27). PEG Linkers And Their Applications In Different Fields. Retrieved from [Link]

-

Universitat de Barcelona. (n.d.). Linkers for Bioconjugation. Retrieved from [Link]

-

PubChem. (n.d.). N-Fmoc-N-Boc-L-Lysine. Retrieved from [Link]

Sources

- 2. adcreview.com [adcreview.com]

- 3. precisepeg.com [precisepeg.com]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. benchchem.com [benchchem.com]

- 13. biotium.com [biotium.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

Navigating the Labyrinth of Lysine Protection: An In-depth Technical Guide to Boc and t-Butyl Ester Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of peptide synthesis and drug development, the strategic manipulation of reactive functional groups is paramount. Lysine, with its versatile ε-amino group, presents both an opportunity and a challenge. This guide provides a comprehensive technical exploration of the tert-butyloxycarbonyl (Boc) and t-butyl ester protecting groups in the context of lysine derivatives. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights into orthogonal protection strategies, selective deprotection, and the circumvention of common side reactions. Through a synthesis of established principles and contemporary applications, this guide aims to equip researchers with the expertise to confidently and efficiently utilize these critical tools in the synthesis of complex peptides and novel therapeutics.

The Pivotal Role of Lysine in Peptide Chemistry and Drug Design

Lysine, a fundamental amino acid, is distinguished by its primary amino group on the ε-carbon of its side chain, in addition to the α-amino group integral to the peptide backbone.[] This dual functionality makes lysine a crucial residue for a variety of biological functions and a versatile tool in medicinal chemistry. The ε-amino group, being highly nucleophilic, can participate in a range of chemical modifications, making it a prime site for the attachment of payloads, labels, or for the construction of branched peptides.[2] However, this reactivity also necessitates a robust protection strategy during peptide synthesis to prevent unwanted side reactions, such as peptide branching at unintended positions.[2]

The Chemistry of Protection: A Deep Dive into Boc and t-Butyl Ester Groups

The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines.[3] Its counterpart for carboxylic acids is the t-butyl ester. Both are mainstays in the orthogonal protection schemes of solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy.[4]

Mechanism of Action and Acid Lability

The cleavage of both Boc and t-butyl ester groups proceeds through a mechanism involving the formation of a stable tert-butyl cation under acidic conditions.[5][6] This carbocation is a potent electrophile that can lead to side reactions if not properly managed.[7] The lability of these groups is highly dependent on the acid concentration, with studies showing a second-order rate dependence on the acid concentration for N-Boc cleavage.[8][9][10][11]

dot graph "Boc_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Boc Deprotection Mechanism

Orthogonal Protection Strategies with Lysine

Orthogonality in peptide synthesis refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of specific functional groups.[12] The combination of the base-labile Fmoc group for the α-amino group and the acid-labile Boc and t-butyl ester groups for side chains is a cornerstone of modern SPPS.[4] For lysine, this typically involves using Fmoc-Lys(Boc)-OH as the building block.[13]

dot graph "Orthogonal_Protection_Strategy" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Orthogonal Protection of Lysine in SPPS

Experimental Protocols: A Practical Guide

The successful application of Boc and t-butyl ester protection strategies hinges on meticulous experimental execution. The following protocols provide a detailed, step-by-step guide to key procedures.

Synthesis of Fmoc-Lys(Boc)-OH

The synthesis of this crucial building block can be achieved through a multi-step process that involves the selective protection of the ε-amino group of lysine followed by the protection of the α-amino group. A common method involves the use of a copper complex to temporarily shield the α-amino and carboxyl groups, allowing for the selective Boc protection of the ε-amino group.[14] An alternative approach utilizes boron trifluoride as a complexing agent.[15]

Protocol: Synthesis of Fmoc-Lys(Boc)-OH via Boron Trifluoride Complexation [15]

-

Complexation: Suspend lysine in an appropriate solvent (e.g., dioxane) and add boron trifluoride etherate to form the complex, protecting the α-amino and carboxyl groups.

-

ε-Amino Protection: Add Boc anhydride to the reaction mixture to selectively protect the ε-amino group.

-

Decomplexation: Remove the boron complex by treatment with an alkaline solution.

-

α-Amino Protection: React the resulting H-Lys(Boc)-OH with 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSU) to protect the α-amino group.

-

Purification: Purify the final product, Fmoc-Lys(Boc)-OH, by crystallization or chromatography.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Boc)-OH

The following is a generalized protocol for the incorporation of a lysine residue into a peptide chain using the Fmoc/tBu strategy.

Protocol: SPPS Cycle for Lysine Incorporation [16]

-

Resin Swelling: Swell the appropriate resin (e.g., Wang resin) in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Amino Acid Coupling: Pre-activate Fmoc-Lys(Boc)-OH with a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) and add it to the resin. Allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the cycle for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the Boc and other acid-labile side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers.[7]

dot graph "SPPS_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Solid-Phase Peptide Synthesis (SPPS) Workflow

Comparative Analysis of Lysine Protecting Groups

While Boc is a widely used protecting group for the lysine side chain, other options are available, each with its own advantages and disadvantages. The choice of protecting group can significantly impact the purity and yield of the final peptide.[17]

| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |

| Boc | Strong acid (e.g., TFA) | Robust, well-established, compatible with Fmoc/tBu strategy.[4] | Requires strong acid for removal, which can be detrimental to sensitive peptides.[2] |

| Cbz | Catalytic hydrogenolysis | Orthogonal to both Fmoc and Boc.[5] | Not suitable for peptides containing sulfur-containing amino acids. |

| Alloc | Pd(0) catalyst | Orthogonal to both acid- and base-labile groups.[4] | Requires a metal catalyst, which may need to be removed from the final product. |

| Mtt | Mild acid (e.g., 1% TFA) | Allows for selective deprotection in the presence of Boc and t-butyl esters.[12] | Can be too labile for some applications. |

| Dde/ivDde | Hydrazine | Orthogonal to acid- and base-labile groups.[18] | Hydrazine can be difficult to handle and may cause side reactions. |

Applications in Drug Development and Bioconjugation

The ability to selectively protect and deprotect the ε-amino group of lysine is crucial for the development of complex peptide-based therapeutics and bioconjugates.[] This allows for the site-specific attachment of various moieties, including:

-

Polyethylene glycol (PEG): To improve the pharmacokinetic profile of a drug.

-

Cytotoxic agents: To create antibody-drug conjugates (ADCs) for targeted cancer therapy.

-

Fluorescent labels: For imaging and diagnostic applications.

-

Lipids: To enhance cell permeability.

Troubleshooting Common Challenges

Despite their widespread use, Boc and t-butyl ester protecting groups can present challenges. Understanding and mitigating these issues is key to successful synthesis.

Incomplete Deprotection

Incomplete removal of Boc or t-butyl ester groups can be caused by insufficient acid strength or concentration, inadequate reaction time, or poor resin swelling in SPPS.[7]

Troubleshooting Strategies:

-

Increase Acid Concentration: If using a lower concentration of TFA, consider increasing it.[7]

-

Extend Reaction Time: Monitor the reaction progress and extend the time as needed.[20]

-

Optimize Solvent: Ensure the substrate is fully soluble in the reaction solvent.[7]

Side Reactions

The primary side reaction during the deprotection of Boc and t-butyl ester groups is the alkylation of nucleophilic residues by the tert-butyl cation.[3] Amino acids such as tryptophan, methionine, and cysteine are particularly susceptible.[7]

Mitigation with Scavengers:

The use of scavengers is essential to trap the reactive tert-butyl cation.[7] Common scavengers include:

-

Triisopropylsilane (TIS): A highly effective scavenger.[20]

-

Water: Can act as a scavenger.[20]

-

Thioanisole or Dithiothreitol (DTT): Particularly useful for sulfur-containing amino acids.[20]

A typical cleavage cocktail for SPPS includes a high concentration of TFA along with a scavenger "cocktail" tailored to the peptide sequence.[20]

Conclusion

The Boc and t-butyl ester protecting groups are indispensable tools in the arsenal of the modern peptide chemist. Their acid-labile nature, combined with the base-lability of the Fmoc group, forms the foundation of a robust and versatile orthogonal protection strategy. A thorough understanding of the underlying chemical principles, from the mechanism of deprotection to the potential for side reactions, is crucial for their effective application. By mastering the art and science of lysine protection, researchers can unlock the full potential of this versatile amino acid, paving the way for the synthesis of increasingly complex and innovative peptide-based therapeutics.

References

- A Comparative Analysis of Lysine Protecting Groups for Enhanced Yield in Solid-Phase Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-lysine-protecting-groups-for-enhanced-yield-in-solid-phase-peptide-synthesis]

- A Comparative Guide to Adpoc and Other Lysine Protecting Groups in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-adpoc-and-other-lysine-protecting-groups-in-peptide-synthesis]

- Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6096582/]

- Technical Support Center: Troubleshooting Boc Deprotection Failures. Benchchem. [URL: https://www.benchchem.com/application-notes/troubleshooting-boc-deprotection-failures]

- Solid-Phase Synthesis of H-Arg-Lys-OH: A Detailed Protocol for Researchers. Benchchem. [URL: https://www.benchchem.com/application-notes/solid-phase-synthesis-of-h-arg-lys-oh-a-detailed-protocol-for-researchers]

- A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-boc-and-other-acid-labile-protecting-groups]

- Troubleshooting incomplete removal of the t-butyl ester protecting group. Benchchem. [URL: https://www.benchchem.com/application-notes/troubleshooting-incomplete-removal-of-the-t-butyl-ester-protecting-group]

- Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. ProQuest. [URL: https://www.proquest.com/openview/9796417730e71644e52872f05a5a1f1b/1?pq-origsite=gscholar&cbl=18750&diss=y]

- A Comparative Guide to Lysine Protecting Groups: The Advantages of Msc. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-lysine-protecting-groups-the-advantages-of-msc]

- Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Scribd. [URL: https://www.scribd.

- Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21067172/]

- Solid-phase synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11148065/]

- Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM. [URL: https://cem.com/media/content/AppNote_LibertyBlue_Orthogonal-Deprotection_AN0031_v1.0.pdf]

- Preparation method of double-protection lysine with Boc side-chain amino protection. Google Patents. [URL: https://patents.google.

- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [URL: https://www.researchgate.

- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Figshare. [URL: https://figshare.

- Side reactions in solid-phase peptide synthesis and their applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10785211/]

- NEW Orthogonally protected lysine derivatives. Novabiochem. [URL: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/Process-MSDS-Document/201201.031]

- Boc-l-lys(ns)-oh. Vulcanchem. [URL: https://www.vulcanchem.com/product/boc-l-lys-ns-oh-1301706-36-4]

- How to selectively protect the e-amino group in lysine? ResearchGate. [URL: https://www.researchgate.net/post/How_to_selectively_protect_the_e-amino_group_in_lysine]

- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-2/]

- Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. [URL: https://openaccesspub.org/jop/article/3081]

- A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. J-STAGE. [URL: https://www.jstage.jst.go.jp/article/bcsj1926/70/4/70_4_1001/_pdf]

- Fmoc-Lys(Boc)-OH. ChemPep. [URL: https://www.chempep.com/products/fmoc-lys-boc-oh-71989-26-9/]

- Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.

- BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-reagent-guides-boc-deprotection.pdf]

- Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6191456/]

- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/87504/what-happens-to-the-t-butyl-cation-in-the-tfa-deprotection-of-a-t-butyl-ester]

- Selecting Orthogonal Building Blocks. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/selecting-orthogonal-building-blocks]

- Method to remove Boc in the presence of t-butylester. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/z8c0eu/method_to_remove_boc_in_the_presence_of/]

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Springer Nature. [URL: https://link.springer.com/protocol/10.1007/978-1-62703-544-6_3]

- Lysine in Modern Drug Design & Discovery: Optimizing Efficacy, Stability, and Delivery. BOC Sciences. [URL: https://www.bocsci.com/blog/lysine-in-modern-drug-design-discovery-optimizing-efficacy-stability-and-delivery/]

- Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. BOC Sciences. [URL: https://www.bocsci.

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec. [URL: https://www.aapptec.com/technical-support-information-bulletin-1184-attaching-boc-protecting-groups-with-boc-on-i-11/]

- The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-chemistry-of-protection-understanding-fmoc-lys-boc-oh-in-amino-acid-synthesis.html]

- Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. ResearchGate. [URL: https://www.researchgate.net/publication/244503716_Selective_Deprotection_of_N-Boc-Protected_tert_Butyl_Ester_Amino_Acids_by_the_CeCl37H2O-NaI_System_in_Acetonitrile]

- Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [URL: https://www.researchgate.net/publication/231688691_Deprotection_of_N-tert-Butoxycarbonyl_Boc_Groups_in_the_Presence_of_tert-Butyl_Esters]

- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Selective-tert-butyl-ester-deprotection-in-the-of-Wu-Yates/77b8f95c472304192b21708892186715f5a8977e]

- Peptide synthesis based on t-Boc chemistry and solution photogenerated acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11440578/]

- tert-Butyl Esters. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/carboxyl-groups/t-butyl-esters.htm]

Sources

- 2. benchchem.com [benchchem.com]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

- 14. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 15. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thiol-Reactive Chemistry of the Maleimide Group

Introduction: The Central Role of Maleimides in Bioconjugation

In the landscape of bioconjugation, the reaction between a maleimide and a thiol stands out for its remarkable efficiency, high selectivity, and mild reaction conditions.[1] This chemistry is a cornerstone for researchers, scientists, and drug development professionals, enabling the precise covalent linkage of molecules such as fluorescent dyes, polymers like polyethylene glycol (PEG), and potent cytotoxic drugs to proteins, peptides, and other biomolecules.[1][2][] Its applications are vast, ranging from fundamental protein labeling and surface functionalization to the sophisticated engineering of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][]

This guide provides a deep dive into the core principles of maleimide-thiol chemistry. We will explore the reaction mechanism, dissect the critical parameters that govern its success, and address the inherent challenges of stability and side reactions. Furthermore, this document offers field-proven protocols and troubleshooting advice to empower scientists to harness the full potential of this powerful bioconjugation tool.

The Core Reaction: A Thiol-Selective Michael Addition

The foundational chemistry of the maleimide-thiol reaction is a Michael addition.[2] In this mechanism, the nucleophilic thiol group (typically from a cysteine residue in a protein) attacks one of the electron-deficient carbons of the maleimide's double bond. This process results in the formation of a stable, covalent thioether bond, specifically creating a thiosuccinimide linkage.[2][]

Mechanism of Thiol-Maleimide Conjugation

The reaction's speed and selectivity are its most significant advantages.[2] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, allowing for highly specific modification of cysteine residues even in the presence of numerous lysine residues.[5][6]

Caption: Hydrolysis of the maleimide ring renders it unreactive to thiols.

Instability of the Thioether Adduct: The Retro-Michael Reaction

A significant concern, particularly for ADCs in vivo, is the reversibility of the thioether bond. The thiosuccinimide linkage can undergo a retro-Michael reaction, regenerating the maleimide and the free thiol. [5][6]This can lead to "payload migration," where the conjugated drug is transferred to other thiol-containing molecules in the biological environment, such as glutathione or serum albumin, leading to off-target toxicity and reduced efficacy. [5][6][7] Several strategies have been developed to mitigate this instability:

-

Hydrolysis of the Thiosuccinimide Ring: After conjugation, the succinimide ring of the thioether adduct can be intentionally hydrolyzed under basic conditions. [8][9]The resulting ring-opened succinamic acid thioether is significantly more stable and resistant to the retro-Michael reaction. [8][9][10]Maleimides with electron-withdrawing N-substituents can accelerate this stabilizing hydrolysis. [8][9][11]* Transcyclization Reactions: Innovative maleimide derivatives have been designed that undergo a subsequent intramolecular reaction after the initial thiol addition. This "transcyclization" can form a more stable six-membered ring, effectively "locking" the conjugate and preventing the retro-Michael reaction. [7][12][13][14]

Other Potential Side Reactions

-

Reaction with Amines: As mentioned, at pH values above 7.5, maleimides can react with primary amines like the ε-amino group of lysine. [5]* Thiazine Rearrangement: When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine that has a free amino group, the resulting conjugate can undergo rearrangement to form a stable six-membered thiazine ring. [2][5]This rearrangement is promoted by basic pH. [2][15]While this forms a stable product, it alters the chemical structure of the linkage, which must be accounted for during characterization.

Field-Proven Experimental Protocol

This section provides a generalized, self-validating protocol for the conjugation of a maleimide-activated small molecule (e.g., a fluorescent dye) to a thiol-containing protein.

Experimental Workflow Overview

Caption: Standard workflow for a maleimide-thiol conjugation experiment.

Step 1: Preparation of Protein and Reagents

-

Prepare Conjugation Buffer: Prepare a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2. Degas the buffer thoroughly by applying a vacuum for 15-20 minutes or by bubbling argon or nitrogen gas through it for the same duration. [16][17][18]This is critical to prevent re-oxidation of thiols.

-

Dissolve Protein: Dissolve your thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL. [19]3. (Optional) Disulfide Bond Reduction: If your protein's cysteine residues are involved in disulfide bonds, they must be reduced.

-

Add a 10- to 100-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. [19][18][20]TCEP is ideal because it does not contain a thiol and does not need to be removed before adding the maleimide. [19] * Flush the vial with inert gas, seal, and incubate for 30-60 minutes at room temperature. [19]4. Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-activated reagent in an anhydrous, biocompatible organic solvent like DMSO or DMF to a high concentration (e.g., 10 mM). [16][18]

-

Step 2: The Conjugation Reaction

-

Combine Reagents: Add the desired molar excess (e.g., 20x) of the maleimide stock solution to the stirring protein solution. [17]The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate: Seal the reaction vessel, protect it from light (especially if using a fluorescent maleimide), and incubate for 2 hours at room temperature or overnight at 4°C. [19]

Step 3: Purification and Validation

-

Purification: The primary goal of purification is to remove unreacted maleimide reagent and any reducing agents.

-

Size-Exclusion Chromatography (SEC): This is the most common method. Use a desalting column (e.g., PD-10 or Zeba™ Spin) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4) to separate the large protein conjugate from the small molecule reactants. [19][18] * Dialysis: Can also be used, but is much slower. [20]2. Characterization (Self-Validation): Rigorous characterization is essential to confirm the success of the conjugation. A combination of techniques is recommended. [21] * Mass Spectrometry (MS): Intact mass analysis can confirm the addition of the payload and help determine the drug-to-antibody ratio (DAR). [21] * Hydrophobic Interaction Chromatography (HIC): HIC is a powerful tool for assessing the homogeneity of the conjugate population and quantifying species with different DARs. [21] * SDS-PAGE: A simple way to visualize the increase in molecular weight upon conjugation.

-

Thiol Quantification: Assays like Ellman's reagent can be used to measure the consumption of free thiols, confirming they have reacted. [22]

-

Conclusion: Best Practices for Success

The thiol-reactive chemistry of the maleimide group is a robust and indispensable technique in the scientist's toolkit. [1]Its success hinges on a solid understanding of the underlying mechanism and careful control over key experimental variables. By maintaining the optimal pH, managing reagent stoichiometry, and being cognizant of the potential for hydrolysis and retro-Michael reactions, researchers can achieve highly efficient and specific bioconjugation. The implementation of rigorous purification and multi-faceted analytical validation is not merely a final step but an integral part of a trustworthy protocol, ensuring the creation of well-defined, stable, and functional bioconjugates for transformative applications in research and medicine.

References

-

Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules. Retrieved from [Link]

-

Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Bioconjugate Chemistry, 22(10), 1946-1953. Retrieved from [Link]

-

Lahnsteiner, M., Kastner, A., Mayr, J., Roller, A., Heffeter, P., Keppler, B. K., & Kowol, C. R. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(70), 16644-16648. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]

-

BioActs. (2024, August 7). Maleimide Conjugation Protocol for Thiol Dyes. Retrieved from [Link]

-

UCL Discovery. (n.d.). Minireview: Self-hydrolysing maleimides. Retrieved from [Link]

-

Gober, I. N., Riemen, A. J., & Villain, M. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(5), e3323. Retrieved from [Link]

-

Richards, D. A., Fletcher, S. A., & Baker, J. R. (2021). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 12(15), 5649-5654. Retrieved from [Link]

-

Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. Retrieved from [Link]

-

Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. Retrieved from [Link]

-

ResearchGate. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Retrieved from [Link]

-

Tamura, T., Sakamoto, K., & Takasu, K. (2021). One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini. Angewandte Chemie International Edition, 60(28), 15379-15384. Retrieved from [Link]

-

Street, J. C., & Schenk, D. (2002). A Sensitive Assay for Maleimide Groups. Bioconjugate Chemistry, 13(6), 1144-1146. Retrieved from [Link]

-

Lahnsteiner, M., Kastner, A., Mayr, J., Roller, A., Heffeter, P., Keppler, B. K., & Kowol, C. R. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(70), 16644-16648. Retrieved from [Link]

Sources

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. creativepegworks.com [creativepegworks.com]

- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. resources.tocris.com [resources.tocris.com]

- 19. benchchem.com [benchchem.com]

- 20. bioacts.com [bioacts.com]

- 21. benchchem.com [benchchem.com]

- 22. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal for ADC development

An In-depth Technical Guide on the Application of N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal for Antibody-Drug Conjugate (ADC) Development

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, solubility, and pharmacokinetic profile. This technical guide provides an in-depth examination of a specific heterobifunctional linker, N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal. We will dissect its molecular architecture, provide detailed protocols for its application in ADC synthesis, and discuss the essential analytical techniques for the characterization of the resulting conjugate. This document is intended for researchers, chemists, and drug development professionals actively engaged in the design and synthesis of next-generation ADCs.

Introduction: The Central Role of Linker Chemistry in ADC Efficacy

The design philosophy of an ADC is elegantly simple: deliver a potent cytotoxic agent directly to a cancer cell by leveraging an antibody's affinity for a tumor-associated antigen. The reality, however, is a complex interplay of antibody engineering, payload selection, and, most critically, linker chemistry. The linker must be stable enough to prevent premature drug release in systemic circulation, yet allow for efficient payload liberation at the target site.

Maleimide-based linkers are a popular choice for their ability to react specifically with free thiol groups, such as those generated from the reduction of interchain disulfide bonds in an antibody's hinge region. This reaction forms a stable thioether bond, providing a robust connection between the antibody and the linker-payload complex. The linker N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal incorporates this maleimide functionality within a sophisticated molecular scaffold designed for controlled, multi-step ADC assembly.

Dissecting the N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal Linker

To appreciate the utility of this linker, we must first understand the function of each of its constituent parts. The molecule is a precisely engineered tool for bioconjugation, with each component serving a distinct purpose.

-

L-Lysine Core: The chiral L-lysine backbone provides a versatile scaffold. Its two distinct amino groups (α and ε) allow for the orthogonal attachment of other functional moieties, enabling a modular assembly approach.

-

Maleimide (Mal) Group: This is the antibody-reactive functional group. The maleimide moiety undergoes a Michael addition reaction with the sulfhydryl group of a cysteine residue on the antibody, forming a stable covalent thioether linkage. This reaction is highly specific and efficient under mild physiological conditions.

-

N-Boc Protecting Group: The N-tert-butoxycarbonyl (Boc) group protects one of the lysine's amino groups. It is a widely used protecting group in peptide chemistry due to its stability under many reaction conditions and its clean, acid-labile removal (e.g., using trifluoroacetic acid, TFA). This allows for the selective attachment of a payload after the linker has been conjugated to another molecule, or vice-versa.

-

PEG1 Spacer: The single polyethylene glycol (PEG) unit serves as a hydrophilic spacer. Introducing PEGylation into an ADC linker can improve solubility, reduce aggregation, and potentially enhance the pharmacokinetic properties of the final conjugate.

-

t-butyl ester Protecting Group: Similar to the Boc group, the tert-butyl ester protects a carboxylic acid functionality. It is also cleaved under acidic conditions, providing another site for payload attachment or modification after its removal.

The presence of two distinct, acid-labile protecting groups (Boc and t-butyl ester) allows for a stepwise and controlled synthesis strategy, which is paramount for producing a well-defined and homogeneous ADC product.

}

Figure 1: Logical relationship of the linker's functional components.

Strategic Workflow for ADC Synthesis

The synthesis of an ADC using this linker is a multi-stage process that demands careful control over reaction conditions to achieve a desirable Drug-to-Antibody Ratio (DAR) and minimize impurities. The general workflow involves antibody preparation, linker-payload conjugation, and final purification.

Antibody Preparation: Generation of Reactive Thiol Groups

The target for maleimide conjugation is a free sulfhydryl group. Most native antibodies, like IgG1, do not have free cysteines; their cysteine residues are paired in disulfide bonds. Therefore, the first step is the selective reduction of a controlled number of these bonds, typically the interchain disulfides in the flexible hinge region, which are more accessible to reducing agents than the intrachain bonds that are critical for immunoglobulin domain integrity.

Recommended Protocol: Selective Antibody Reduction

-

Reagent Preparation:

-

Prepare a stock solution of a mild reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) at 10 mM in a degassed, nitrogen-purged reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in the same reaction buffer.

-

-

Reduction Reaction:

-

Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 5-fold molar excess of TCEP per antibody. The precise ratio must be optimized to achieve the desired number of free thiols (typically 4-8, corresponding to a target DAR of 2-4).

-

Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

-

-

Post-Reduction Cleanup:

-

Immediately remove the excess TCEP to prevent re-oxidation and interference with the subsequent conjugation step. This is critical.

-

Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed conjugation buffer. This step exchanges the buffer and removes the small-molecule reducing agent.

-

-

Quantification of Free Thiols:

-

It is essential to verify the number of generated thiols per antibody. This can be done using Ellman's Reagent (DTNB), which reacts with free thiols to produce a chromophore that can be measured spectrophotometrically at 412 nm.

-

Linker-Payload Activation and Conjugation to Antibody

This stage involves preparing the linker-payload complex and reacting it with the reduced antibody. The strategy depends on which end of the linker is attached to the payload. Assuming the payload is attached via one of the protected groups after its deprotection:

-

Deprotection (Example with Boc group):

-

Dissolve the N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal linker in a suitable organic solvent.

-

Add a strong acid, such as 20-50% Trifluoroacetic Acid (TFA) in dichloromethane (DCM), to cleave the Boc group.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, remove the acid under vacuum. The resulting free amine is now ready for conjugation to a payload that has a suitable functional group (e.g., an activated carboxylic acid).

-

-

Payload Conjugation to Linker:

-

Activate the payload (if it has a carboxyl group) using standard peptide coupling reagents like HATU or HBTU.

-

React the activated payload with the deprotected linker.

-

Purify the resulting linker-payload construct using HPLC.

-

-

Antibody-Linker-Payload Conjugation:

-

Dissolve the purified linker-payload in a water-miscible co-solvent like DMSO to a high concentration (e.g., 10-20 mM).

-

Add the linker-payload solution to the reduced antibody solution. A 5 to 10-fold molar excess of the linker-payload over the generated free thiols is a common starting point. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in the dark to protect light-sensitive reagents.

-

-

Quenching the Reaction:

-

Add a thiol-containing reagent, such as N-acetylcysteine, in excess to cap any unreacted maleimide groups on the ADC and remove any remaining unreacted linker-payload.

-

ADC Purification

Post-conjugation, the reaction mixture contains the desired ADC, aggregated proteins, and excess linker-payload. Purification is crucial to obtain a product suitable for further use.

-

Size Exclusion Chromatography (SEC): This is the primary method for removing unconjugated linker-payload and aggregates. The ADC is separated based on its size, eluting before the smaller, unbound molecules.

-

Protein A Chromatography: This affinity chromatography method can be used to purify the ADC, as the linker conjugation typically does not interfere with the antibody's binding to Protein A.

}

Figure 2: A streamlined workflow for ADC synthesis.

Essential Characterization of the Final ADC Product

Thorough analytical characterization is mandatory to ensure the quality, consistency, and efficacy of the ADC. The primary goal is to determine the average DAR and the distribution of different drug-loaded species.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is the most critical quality attribute of an ADC.

Table 1: Common Methods for DAR Measurement

| Method | Principle | Advantages |

| UV/Vis Spectroscopy | The concentrations of the antibody and the payload are determined by measuring absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload's chromophore). The DAR is calculated from the ratio of concentrations. | Quick and simple. |

| Hydrophobic Interaction Chromatography (HIC) | Each conjugated drug molecule increases the hydrophobicity of the antibody. HIC separates ADC species based on the number of attached linker-payloads. Species with DAR 0, 2, 4, 6, and 8 can be resolved into distinct peaks. | Provides information on the distribution of drug-loaded species (DAR profile), not just the average. |

| Mass Spectrometry (MS) | Intact or deglycosylated mass analysis of the ADC provides the precise molecular weight of each species. The mass difference between the unconjugated antibody and the ADC peaks corresponds to the mass of the attached linker-payloads. | Provides the most accurate mass measurement and can identify different drug-loaded species. Can be combined with liquid chromatography (LC-MS). |

Additional Characterization

-

Size Exclusion Chromatography (SEC): Used to quantify the amount of aggregation in the final ADC product. High levels of aggregation can lead to immunogenicity and altered pharmacokinetics.

-

Binding Affinity Assay (ELISA or SPR): To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

}

Figure 3: The core chemical reaction for ADC formation.

Conclusion and Expert Recommendations

The N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal linker offers a sophisticated and versatile platform for the development of site-specific ADCs. Its key strengths lie in the modularity afforded by its orthogonal protecting groups and the robust, stable linkage formed by the maleimide group.

For successful implementation, researchers should focus on:

-

Optimization of Reduction: The antibody reduction step is the most critical variable for controlling the final DAR. A carefully designed experiment varying the molar ratio of TCEP and incubation time is essential.

-

Control of Co-solvent Concentration: While DMSO is often necessary to dissolve the hydrophobic linker-payload, its concentration must be minimized (<10%) during the conjugation reaction to prevent antibody denaturation.

-

Comprehensive Analytics: Relying on a single analytical method is insufficient. A combination of HIC (for distribution), MS (for identity), and SEC (for aggregation) is required for a complete picture of the ADC's quality.

By understanding the function of each component of this linker and applying rigorous control over the synthesis and purification processes, development teams can effectively leverage this tool to create potent and well-characterized Antibody-Drug Conjugates.

References

An In-depth Technical Guide to the Solubility of N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal in Organic Solvents

Introduction

In the landscape of advanced bioconjugation and drug delivery systems, the design of functionalized amino acids plays a pivotal role. N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is a sophisticated lysine derivative engineered for such applications.[1][] This molecule incorporates several key chemical moieties: a Boc-protected α-amine, an amido-PEG1-t-butyl ester on the ε-amine, and a C-terminal maleimide group.[1] This strategic combination of functional groups allows for a range of chemical modifications and bioconjugation strategies. The maleimide group, for instance, is highly reactive towards thiols, making it ideal for conjugating to cysteine residues in proteins.[1]

A thorough understanding of the solubility of this complex molecule in various organic solvents is paramount for its effective use in research and development. This guide provides a comprehensive analysis of its solubility characteristics, grounded in the principles of organic chemistry, and offers practical guidance for researchers and drug development professionals.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of its functional groups with the solvent. The principle of "like dissolves like" is a cornerstone of this understanding, where polar molecules tend to dissolve in polar solvents and non-polar molecules in non-polar solvents.[3]

Let's dissect the structure of N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal to predict its solubility:

-

L-Lysine Core: The central amino acid scaffold provides a backbone with both hydrophilic and hydrophobic character. However, its primary amino and carboxylic acid groups are modified in this derivative.

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the α-amine is a bulky, non-polar moiety. Boc-protected amino acids are generally characterized by their solubility in organic solvents such as dichloromethane and dimethyl sulfoxide, while exhibiting lower solubility in water.[4]

-